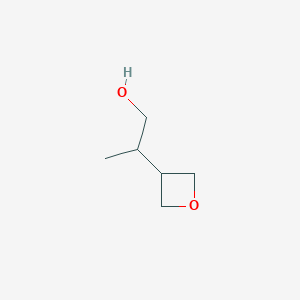

2-(Oxetan-3-yl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Oxetan-3-yl)propan-1-ol is an organic compound with the molecular formula C6H12O2 It features a four-membered oxetane ring, which is known for its strained structure and unique reactivity

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yl)propan-1-ol typically involves the formation of the oxetane ring followed by functionalization. One common method is the intramolecular cyclization of appropriate precursors. For example, the cyclization of 3-chloro-2-hydroxypropyl derivatives can yield oxetane rings under basic conditions .

Industrial Production Methods

Industrial production methods for oxetane derivatives often involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

化学反応の分析

Types of Reactions

2-(Oxetan-3-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxetane ring can be reduced under specific conditions to yield open-chain alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Tosyl chloride (TsCl) in the presence of a base can facilitate the substitution of the hydroxyl group.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of open-chain alcohols.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学的研究の応用

Chemical Synthesis and Material Science

Building Block in Organic Synthesis

2-(Oxetan-3-yl)propan-1-ol serves as a valuable building block in the synthesis of more complex molecules. Its oxetane structure allows for unique reactivity patterns that are beneficial in developing new materials and polymers. For instance, it has been utilized in synthesizing oxetane and azetidine ethers that act as ester isosteres, enhancing the structural diversity of chemical libraries used in drug discovery .

Material Properties

The compound exhibits stability under various conditions, making it suitable for use in specialty chemicals and advanced materials. Studies have demonstrated its capability to withstand harsh conditions while maintaining its structural integrity, which is essential for applications in industrial processes.

Biological Applications

Bioisosteric Properties

In medicinal chemistry, this compound is explored for its potential as a bioisostere. The oxetane ring can mimic other functional groups commonly found in drug molecules, potentially improving pharmacological profiles. Research indicates that derivatives of this compound may possess antimicrobial and anti-inflammatory properties, although further investigations are necessary to fully elucidate these effects .

Enzyme Interactions

The compound interacts with various enzymes involved in biochemical pathways. It has been shown to influence enzyme activity through non-covalent interactions such as hydrogen bonding. This interaction can lead to modulation of metabolic processes, highlighting its potential role in drug metabolism and enzyme inhibition.

Case Study 1: Synthesis of Oxetane Ethers

A study reported the synthesis of 3,3-disubstituted oxetane ethers using this compound as a substrate. The optimized reaction conditions yielded significant amounts of the desired products, demonstrating the compound's utility in creating complex molecular architectures .

| Substrate | Yield (%) | Conditions |

|---|---|---|

| 3-Phenylpropanol | 66 | 50 °C with 10 mol% acid |

| Cyclohexanol | 10 | Standard conditions |

Research assessing the biological activity of derivatives of this compound revealed promising antimicrobial effects against various pathogens. The study emphasized the need for further exploration to determine specific mechanisms of action and therapeutic potential .

作用機序

The mechanism of action of 2-(Oxetan-3-yl)propan-1-ol is largely dependent on its reactivity and interactions with other molecules. The strained oxetane ring can undergo ring-opening reactions, making it a useful intermediate in various chemical processes. In medicinal chemistry, the oxetane ring can enhance the metabolic stability and bioavailability of drug candidates by acting as a stable yet reactive moiety .

類似化合物との比較

Similar Compounds

Oxetan-3-ol: Another oxetane derivative with similar reactivity but different functional groups.

2-Methyleneoxetane: Features a methylene group instead of a hydroxyl group, leading to different reactivity patterns.

Azetidine derivatives: Four-membered nitrogen-containing rings with similar strain and reactivity.

Uniqueness

2-(Oxetan-3-yl)propan-1-ol is unique due to the presence of both the oxetane ring and the hydroxyl group, which allows for a wide range of chemical transformations and applications. Its combination of stability and reactivity makes it a valuable compound in synthetic and medicinal chemistry .

生物活性

2-(Oxetan-3-yl)propan-1-ol is a compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether. This unique structural feature contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C5H10O2. The compound's structure allows for various chemical interactions, particularly due to the strained oxetane ring, which can undergo ring-opening reactions. This reactivity enhances its utility in the synthesis of more complex molecules and its role as a bioisostere in drug design .

The biological activity of this compound is largely influenced by its interactions with biomolecules. The oxetane ring can enhance the metabolic stability and bioavailability of drug candidates. Its ability to mimic functional groups such as carbonyls or geminal dimethyl groups suggests that it could improve the pharmacological profiles of certain drug candidates .

Biological Activity and Applications

Research indicates that compounds containing oxetane rings, including this compound, exhibit various biological properties:

- Antimicrobial Activity : Some derivatives have shown potential antimicrobial effects, suggesting that they could be developed into new antibiotics or antifungal agents .

- Anti-inflammatory Properties : Initial studies suggest that this compound may possess anti-inflammatory effects, although further investigations are necessary to confirm these findings .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Pharmacological Profiles : A study highlighted the role of oxetanes in drug discovery, showcasing their ability to enhance the efficacy of drug candidates by improving their interaction with biological targets .

- Synthesis and Structure–Activity Relationship (SAR) : Research on similar oxetane-containing compounds has established correlations between structural modifications and biological activity, emphasizing the importance of the oxetane moiety in enhancing therapeutic effects .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-(oxetan-3-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2-7)6-3-8-4-6/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECVKMZWMSIIDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1COC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。